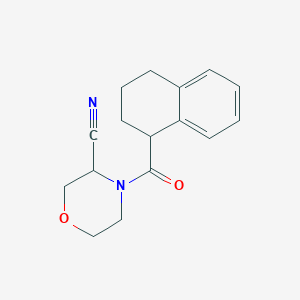

4-(1,2,3,4-Tetrahydronaphthalene-1-carbonyl)morpholine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,2,3,4-Tetrahydronaphthalene-1-carbonitrile” is a chemical compound with the CAS Number: 56536-96-0 and a molecular weight of 157.22 . It’s related to “1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid”, which has a molecular weight of 176.22 .

Molecular Structure Analysis

The linear formula for “1,2,3,4-Tetrahydronaphthalene-1-carbonitrile” is C11H11N . For “1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid”, the linear formula is C11H12O2 .Physical And Chemical Properties Analysis

“1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid” appears as a white to light yellow to light orange powder to crystal. It has a melting point of 82.0 to 86.0 °C and a boiling point of 135 °C/5 mmHg. It is soluble in methanol .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has shown that derivatives of tetrahydronaphthalene, such as tetrahydronaphthalene-1,3-dicarbonitrile, possess significant antitumor activity against various cancer cell lines. These compounds have been evaluated for their ability to inhibit tubulin polymerization, induce cell cycle arrest, and promote apoptosis, highlighting their potential as selective antitumor agents (Shaheen, El-Emam, & El-Gohary, 2020).

Organic Synthesis

Tetrahydronaphthalene and its derivatives have been synthesized through various methods, demonstrating their importance in organic chemistry. One study discussed the one-pot synthesis of tetrahydronaphthalene derivatives, showcasing the versatility and efficiency of creating complex structures from simpler molecules (El-sayed & Abdel-ghany, 2000).

Photochemical Applications

The light-induced [2 + 2] cycloaddition of morpholinoacrylonitrile to naphthalenecarbonitrile demonstrates the photochemical utility of tetrahydronaphthalene derivatives. This research provides insights into the stereoselective synthesis of complex cyclic structures, which could have implications for materials science and pharmaceutical development (Düpp, Erian, & Henkel, 1993).

Green Chemistry

The construction of multi-functionalized benzenes, including tetrahydronaphthalene-1,3-dicarbonitrile derivatives, using environmentally benign techniques, aligns with the principles of green chemistry. This approach not only enables the synthesis of bioactive molecules but also promotes sustainability in chemical processes (Damera & Pagadala, 2023).

Spectroscopic Analysis

Vibrational spectroscopy and quantum chemical methods have been applied to study the structure and properties of morpholine carbonitrile derivatives. These studies provide valuable information on the molecular geometry, vibrational frequencies, and electronic properties of such compounds, which can be crucial for their application in various scientific fields (Xavier & Raj, 2013).

Safety and Hazards

“1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid” has the hazard statements H315: Causes skin irritation and H319: Causes serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water if it gets in the eyes .

Eigenschaften

IUPAC Name |

4-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c17-10-13-11-20-9-8-18(13)16(19)15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,13,15H,3,5,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMQBJANSCVEID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)N3CCOCC3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,3,4-Tetrahydronaphthalene-1-carbonyl)morpholine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2937295.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2937299.png)

![N-allyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2937300.png)

![(E)-N-[(4,4-Difluorooxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2937301.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2937310.png)

![7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2937317.png)